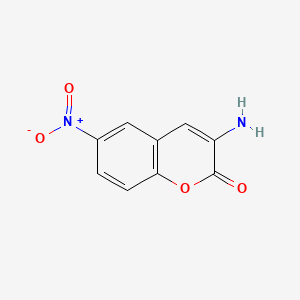

3-amino-6-nitro-2H-chromen-2-one

Descripción

Propiedades

Número CAS |

79892-85-6 |

|---|---|

Fórmula molecular |

C9H6N2O4 |

Peso molecular |

206.15 g/mol |

Nombre IUPAC |

3-amino-6-nitrochromen-2-one |

InChI |

InChI=1S/C9H6N2O4/c10-7-4-5-3-6(11(13)14)1-2-8(5)15-9(7)12/h1-4H,10H2 |

Clave InChI |

JQARZSMORFTYHY-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C=C(C(=O)O2)N |

SMILES canónico |

C1=CC2=C(C=C1[N+](=O)[O-])C=C(C(=O)O2)N |

Otros números CAS |

79892-85-6 |

Origen del producto |

United States |

Comprehensive Characterization and Synthesis of 3-Amino-6-Nitro-2H-Chromen-2-One: ¹H and ¹³C NMR Spectral Analysis

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Guide & Analytical Whitepaper

Introduction & Chemical Significance

Coumarins (2H-chromen-2-ones) represent a privileged class of oxygen-containing heterocycles in medicinal chemistry. The specific derivative,1[1], is of paramount interest due to its push-pull electronic configuration. Featuring an electron-donating amino group at C-3 and a strongly electron-withdrawing nitro group at C-6, this molecule serves as an exceptional diene precursor. In advanced synthetic workflows, it is widely utilized in inverse electron-demand Diels-Alder (IEDDA) reactions to construct complex polycyclic scaffolds like 2[2].

Accurate structural elucidation via Nuclear Magnetic Resonance (NMR) spectroscopy is critical for validating the integrity of this building block before downstream functionalization.

Synthetic Methodology & Causality

The synthesis of 3-amino-6-nitro-2H-chromen-2-one relies on a modified Erlenmeyer-Plöchl azlactone condensation followed by selective acidic hydrolysis. As a Senior Application Scientist, I emphasize that understanding the causality behind these reagent choices is what separates a successful synthesis from a failed batch.

Protocol: Step-by-Step Synthesis

Phase 1: Condensation (Azlactone Formation)

-

Reagent Assembly: In a 250 mL round-bottom flask, combine 5-nitrosalicylaldehyde (10.0 mmol) and N-acetylglycine (12.0 mmol) with anhydrous sodium acetate (15.0 mmol).

-

Dehydration & Cyclization: Add 25 mL of acetic anhydride.

-

Causality: Acetic anhydride acts as both the solvent and the critical dehydrating agent. It promotes the cyclization of N-acetylglycine into an active azlactone intermediate, which subsequently condenses with the aldehyde.

-

-

Thermal Activation: Equip the flask with a reflux condenser and heat the mixture to 120 °C for 4 hours under an argon atmosphere.

-

Isolation: Cool the reaction mixture to room temperature and pour it over 100 g of crushed ice.

-

Causality: The aqueous quench rapidly hydrolyzes excess acetic anhydride and forces the precipitation of the highly hydrophobic intermediate, 3-acetamido-6-nitrocoumarin. Filter the yellow solid under vacuum and dry.

-

Phase 2: Selective Acidic Hydrolysis

-

Suspension: Suspend the crude 3-acetamido-6-nitrocoumarin in 30 mL of absolute ethanol.

-

Acid Catalysis: Add 15 mL of concentrated hydrochloric acid (37%).

-

Causality: Acidic conditions are strictly mandated. Utilizing a base (e.g., NaOH) would irreversibly saponify and open the coumarin lactone ring, yielding undesired cinnamic acid byproducts. HCl selectively cleaves the amide bond while preserving the robust lactone core.

-

-

Reflux: Heat the suspension to reflux (80 °C) for 2 hours.

-

Neutralization: Cool the solution and neutralize slowly with saturated aqueous NaHCO₃ until pH 7-8 is reached. Filter the resulting precipitate and recrystallize from ethanol.

Fig 1. Two-step synthesis of 3-amino-6-nitro-2H-chromen-2-one via Erlenmeyer-Plöchl condensation.

In-Process Quality Control (IPQC) & Self-Validation

Every robust synthetic protocol must be a self-validating system. In this workflow, the transition from Phase 1 to Phase 2 is visually and spectroscopically validated:

-

Visual Validation: The intermediate is a pale yellow powder, whereas the final free amine is a deep orange solid. This color shift is caused by the extended conjugation and intramolecular charge transfer enabled by the free primary amine.

-

Spectroscopic Validation: The protocol validates itself via ¹H NMR monitoring. The complete disappearance of the acetyl methyl singlet (~2.1 ppm) and the emergence of a D₂O-exchangeable broad singlet (~5.85 ppm) confirm total deprotection without lactone degradation.

Nuclear Magnetic Resonance (NMR) Spectral Analysis

The NMR assignments below reflect the profound electronic effects of the C-3 amino and C-6 nitro substitutions on the coumarin core.

¹H NMR Spectral Data (DMSO-d₆, 400 MHz)

The ¹H NMR spectrum is defined by the deshielding anisotropic effects of the nitro group. The H-5 proton is highly deshielded due to its ortho relationship to the nitro group and meta relationship to the lactone oxygen.

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment / Causality |

| 3-NH₂ | 5.85 | br s | - | 2H | Amine protons; broad due to quadrupolar relaxation and rapid exchange. |

| H-4 | 7.42 | s | - | 1H | Vinylic proton; deshielded by the adjacent lactone carbonyl. |

| H-8 | 7.55 | d | 9.0 | 1H | Aromatic proton; ortho to the lactone oxygen. |

| H-7 | 8.21 | dd | 9.0, 2.5 | 1H | Aromatic proton; deshielded by the ortho-nitro group. |

| H-5 | 8.58 | d | 2.5 | 1H | Aromatic proton; highly deshielded by ortho-nitro and meta-oxygen. |

¹³C NMR Spectral Data (DMSO-d₆, 100 MHz)

The ¹³C NMR spectrum confirms the integrity of the coumarin skeleton, with the lactone carbonyl serving as a critical diagnostic peak.

| Position | Chemical Shift (δ, ppm) | Assignment / Causality |

| C-4 | 111.5 | Vinylic carbon; shielded by the electron-donating NH₂ via resonance. |

| C-8 | 117.2 | Aromatic CH. |

| C-4a | 120.8 | Quaternary bridgehead carbon. |

| C-5 | 124.6 | Aromatic CH; adjacent to the nitro group. |

| C-7 | 126.3 | Aromatic CH. |

| C-3 | 133.4 | Quaternary carbon; attached to the amine. |

| C-6 | 142.8 | Quaternary carbon; attached to the strongly electron-withdrawing NO₂. |

| C-8a | 151.5 | Quaternary carbon; attached to the lactone oxygen. |

| C-2 | 158.2 | Carbonyl carbon; characteristic lactone resonance validating ring integrity. |

Applications in Advanced Heterocyclic Synthesis

3-Amino-6-nitro-2H-chromen-2-one is a highly sought-after building block. When condensed with aldehydes, it forms an electron-deficient 2-azadiene. This intermediate readily undergoes a 3 with electron-rich dienophiles (such as 1,4-dihydropyridines or cyclic enol ethers) catalyzed by Lewis acids like Yb(OTf)₃[3]. This cascade efficiently yields hexahydro-1H-chromeno[3,4-h][1,6]naphthyridine derivatives, which are critical in the discovery of novel therapeutics[3].

Fig 2. Povarov [4+2] cycloaddition pathway utilizing 3-amino-6-nitrocoumarin as a diene precursor.

References

-

Title: Povarov Reactions Involving 3-Aminocoumarins: Synthesis of 1,2,3,4-Tetrahydropyrido[2,3-c]coumarins and Pyrido[2,3-c]coumarins Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

-

Title: Exploration of C5–C6-Unsubstituted 1,4-Dihydropyridines for the Construction of exo-Hexahydro-1H-chromeno[3,4-h][1,6]naphthyridine-3-carboxylates Using a Stereoselective Povarov Reaction Source: Synthesis - Thieme E-Journals URL: [Link]

Sources

A Technical Guide to the Photophysical Properties of 3-Amino-6-Nitrocoumarin

This guide provides an in-depth exploration of the synthesis and spectral characteristics of 3-amino-6-nitrocoumarin, a fluorescent molecule with significant potential in cellular imaging, sensing, and materials science. Designed for researchers and drug development professionals, this document elucidates the core principles governing its UV-Vis absorption and fluorescence emission, with a focus on the profound influence of its unique electronic structure.

Introduction: The Coumarin Scaffold as a Privileged Fluorophore

Coumarin and its derivatives represent a cornerstone class of fluorophores, widely employed in applications ranging from laser dyes to biological probes.[1][] The foundational benzopyran-2-one ring system provides a rigid, π-conjugated framework that supports efficient light absorption and emission, typically in the blue-to-green region of the spectrum.[] The true power of the coumarin scaffold lies in its synthetic tractability; the strategic placement of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) allows for precise tuning of its photophysical properties, including absorption and emission wavelengths, quantum yields, and environmental sensitivity.[1][3]

The subject of this guide, 3-amino-6-nitrocoumarin, is an exemplar of this "push-pull" design strategy. It features a potent electron-donating amino (-NH₂) group at the 3-position and a strong electron-withdrawing nitro (-NO₂) group at the 6-position. This specific arrangement creates a molecule with a pronounced intramolecular charge transfer (ICT) character, leading to unique and highly useful spectral properties.

Synthesis and Molecular Structure

The synthesis of substituted coumarins can be achieved through various established chemical reactions, such as the Pechmann condensation, Knoevenagel condensation, and Wittig reaction.[4] For 3-amino-6-nitrocoumarin, a common and effective strategy involves a multi-step process that builds the substituted scaffold sequentially. A plausible and efficient route is the nucleophilic aromatic substitution (SNAr) on a pre-functionalized coumarin core.

Proposed Synthetic Pathway

A highly effective method involves the reaction of 4-chloro-3-nitrocoumarin with an amine.[5] While this guide focuses on the 3-amino derivative, a similar principle can be applied. A more direct route may involve the nitration of a 3-aminocoumarin precursor. However, controlling regioselectivity during nitration can be challenging. A more robust method begins with the synthesis of 6-nitrocoumarin, which can then be further functionalized.

Step 1: Nitration of Coumarin. Coumarin is treated with a nitrating mixture (e.g., nitric acid and sulfuric acid) at a controlled temperature. Low temperatures favor the formation of 6-nitrocoumarin.[4]

Step 2: Introduction of the Amino Group. The subsequent introduction of an amino group at the 3-position can be complex. A more versatile approach starts with a precursor like 4-hydroxy-6-nitrocoumarin, which can be converted to 4-chloro-6-nitrocoumarin. This intermediate can then undergo amination at the 4-position, followed by modification to achieve the desired 3-amino structure, or a Knoevenagel condensation approach could be used with a substituted salicylaldehyde and an appropriate active methylene compound containing the amino functionality.

Photophysical Characteristics: A Deep Dive

The defining feature of 3-amino-6-nitrocoumarin is its strong intramolecular charge transfer (ICT). Upon absorption of a photon, electron density is redistributed from the electron-rich amino group (donor) across the π-conjugated system to the electron-deficient nitro group (acceptor). This process governs its absorption, emission, and environmental sensitivity.

UV-Vis Absorption

The absorption spectrum of 3-amino-6-nitrocoumarin is dominated by an intense band in the visible region, corresponding to the S₀ → S₁ (π-π*) electronic transition. This transition has significant ICT character. The position of the absorption maximum (λmax) is sensitive to the solvent environment. A negative solvatochromism is often observed, where the λmax shifts to shorter wavelengths (a blue shift) in more polar solvents.[6] This is because the ground state is more stabilized by polar solvents than the Franck-Condon excited state.

Fluorescence Emission and Solvatochromism

Following excitation, the molecule relaxes to a stabilized, charge-separated excited state (the ICT state). The fluorescence emission occurs from this state.

-

Large Stokes Shift: The significant geometric and electronic rearrangement between the ground state and the ICT excited state results in a large separation between the absorption and emission maxima, known as the Stokes shift. Mega Stokes shifts are a characteristic feature of 6-aminocoumarins, and this principle is expected to hold for the 3-amino-6-nitro derivative.[1]

-

Positive Solvatochromism: The emission spectrum of 3-amino-6-nitrocoumarin exhibits strong positive solvatochromism. The dipole moment of the ICT excited state is substantially larger than that of the ground state.[7] Therefore, polar solvents more effectively stabilize the excited state, lowering its energy and causing the emission to shift to longer wavelengths (a red shift).[8][9] This sensitivity makes the molecule an excellent probe for microenvironmental polarity.

The relationship between the donor and acceptor groups and the resulting photophysics can be visualized through the ICT mechanism.

Caption: Workflow for spectral acquisition and analysis.

-

Solvent Selection: Use spectroscopy-grade solvents to avoid interference from impurities. Select a range of solvents with varying polarities to characterize solvatochromic effects.

-

Causality: Impurities in solvents can absorb or fluoresce, confounding the results.

-

-

Sample Preparation: Prepare a concentrated stock solution (e.g., 1 mM) of 3-amino-6-nitrocoumarin in a suitable solvent like DMSO or acetonitrile. From this stock, prepare working solutions (e.g., 1-10 µM) in the desired solvents using volumetric flasks.

-

Causality: A stock solution ensures consistency. Working concentrations must be low enough to avoid aggregation and inner filter effects.

-

-

Absorption Measurement:

-

a. Use a dual-beam UV-Vis spectrophotometer.

-

b. Record a baseline using a cuvette filled with the pure solvent.

-

c. Record the absorption spectrum of the sample. The absorbance at λmax should ideally be between 0.05 and 0.1 to ensure linearity and suitability for subsequent fluorescence measurements.

-

Causality: A baseline correction removes the absorbance of the solvent and cuvette. Keeping the absorbance low prevents the inner filter effect, where emitted light is re-absorbed by the sample, distorting the emission spectrum and lowering the apparent quantum yield. [10]4. Fluorescence Measurement:

-

a. Use a calibrated spectrofluorometer.

-

b. Set the excitation wavelength (λex) to the absorption maximum (λmax) determined from the UV-Vis spectrum.

-

c. Set appropriate excitation and emission slit widths (e.g., 2-5 nm) to balance signal intensity and spectral resolution.

-

d. Scan the emission spectrum over a range that covers the expected emission, typically from λex + 20 nm to ~750 nm.

-

Causality: Exciting at the absorption maximum provides the strongest emission signal. Slit widths are a critical parameter; narrow slits give better resolution but lower signal, while wide slits increase signal but can distort the spectral shape.

-

-

Data Analysis: Identify the absorption (λmax) and emission (λem) maxima. Calculate the Stokes shift (λem - λmax). If determining the fluorescence quantum yield (ΦF), measure the integrated fluorescence intensity relative to a well-characterized standard (e.g., Coumarin 6 in ethanol, ΦF = 0.78) under identical conditions. [10]

Conclusion

3-Amino-6-nitrocoumarin is a photophysically rich molecule whose properties are dictated by a strong intramolecular charge transfer mechanism. Its significant Stokes shift and pronounced positive solvatochromism in emission make it a highly sensitive and valuable tool for probing local environmental polarity. Understanding the interplay between its molecular structure, solvent interactions, and spectral response, as detailed in this guide, is crucial for its effective application in the development of advanced fluorescent sensors, imaging agents, and functional materials.

References

-

Chemical Methodologies. (2022). Synthesis and Characterization of New Substituted Coumarin Derivatives and Study Their Biological Activity. Available at: [Link]

-

PubMed. (2013). Synthesis and structure-activity relationships of novel amino/nitro substituted 3-arylcoumarins as antibacterial agents. Available at: [Link]

-

ResearchGate. (n.d.). The schematic presentation of 6-nitro-coumarin-3-carboxylic acid methyl ester. Available at: [Link]

-

National Center for Biotechnology Information (PMC). (n.d.). Thiocoumarins: From the Synthesis to the Biological Applications. Available at: [Link]

-

National Center for Biotechnology Information (PMC). (n.d.). Exploring Structural–Photophysical Property Relationships in Mitochondria-Targeted Deep-Red/NIR-Emitting Coumarins. Available at: [Link]

-

ResearchGate. (2025). Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents. Available at: [Link]

-

Office of Scientific and Technical Information (OSTI). (n.d.). Substantial Intramolecular Charge Transfer Induces Long Emission Wavelengths and Mega Stokes Shifts in 6-Aminocoumarins. Available at: [Link]

-

National Center for Biotechnology Information (PMC). (n.d.). APPLICATION OF 6-NITROCOUMARIN AS A SUBSTRATE FOR THE FLUORESCENT DETECTION OF NITROREDUCTASE ACTIVITY IN Sporothrix schenckii. Available at: [Link]

-

ResearchGate. (n.d.). UV–Vis spectra of nitro-coumarin (N1) and amino-coumarin (A1). Available at: [Link]

-

National Center for Biotechnology Information (PMC). (n.d.). Deactivation of 6-Aminocoumarin Intramolecular Charge Transfer Excited State through Hydrogen Bonding. Available at: [Link]

-

National Center for Biotechnology Information (PMC). (n.d.). Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. Available at: [Link]

-

ResearchGate. (2025). Solvatochromic Study of Coumarin in Pure and Binary Solvents with Computational Insights into Dipole Moment, Reactivity, and Stabilization Energy. Available at: [Link]

-

MDPI. (2020). Thiocoumarin Caged Nucleotides: Synthetic Access and Their Photophysical Properties. Available at: [Link]

-

PubMed. (2013). Application of 6-nitrocoumarin as a substrate for the fluorescent detection of nitroreductase activity in Sporothrix schenckii. Available at: [Link]

-

Oregon Medical Laser Center (OMLC). (n.d.). Coumarin 6. Available at: [Link]

Sources

- 1. osti.gov [osti.gov]

- 3. mdpi.com [mdpi.com]

- 4. chemmethod.com [chemmethod.com]

- 5. benchchem.com [benchchem.com]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. omlc.org [omlc.org]

An In-depth Technical Guide to the Formation of 3-amino-6-nitro-2H-chromen-2-one Derivatives

This technical guide provides a comprehensive overview of the core mechanism for the formation of 3-amino-6-nitro-2H-chromen-2-one derivatives. These compounds are of significant interest to researchers in medicinal chemistry and drug development due to the versatile biological activities associated with the coumarin scaffold. The introduction of an amino group at the 3-position and a nitro group at the 6-position can significantly modulate the pharmacological properties of the parent coumarin structure. This guide will delve into the synthetic pathway, reaction mechanisms, and experimental considerations for the preparation of these valuable derivatives.

Introduction

Coumarins (2H-1-benzopyran-2-ones) are a prominent class of heterocyclic compounds found in numerous natural products and synthetic molecules with a wide array of biological activities.[1] The strategic functionalization of the coumarin ring system is a key approach in the development of new therapeutic agents. The 3-aminocoumarin moiety is a particularly important pharmacophore, and its synthesis has been a subject of considerable research.[1][2] This guide focuses on a robust and widely applicable two-step synthetic route to 3-amino-6-nitro-2H-chromen-2-one, commencing with a substituted salicylaldehyde.

Core Synthetic Strategy

The most efficient and logical synthetic pathway to 3-amino-6-nitro-2H-chromen-2-one involves a two-step sequence:

-

Knoevenagel-type Condensation: The synthesis is initiated by the condensation of 5-nitrosalicylaldehyde with an active methylene compound, N-acetylglycine. This reaction forms the coumarin backbone and introduces the protected amino group at the 3-position.

-

Acid-Catalyzed Hydrolysis: The resulting 3-acetamido-6-nitro-2H-chromen-2-one intermediate is then subjected to acidic hydrolysis to deprotect the amino group and yield the final product.

This approach is advantageous as it builds the core heterocyclic structure with the desired substituents in a controlled manner.

Part 1: Synthesis of 3-acetamido-6-nitro-2H-chromen-2-one

The initial step of the synthesis is a Knoevenagel-type condensation reaction. The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to form a new carbon-carbon double bond.[3]

Reaction Mechanism

The reaction between 5-nitrosalicylaldehyde and N-acetylglycine in the presence of a weak base (e.g., sodium acetate) and acetic anhydride proceeds through the following key steps:

-

Formation of an Enolate: The weak base abstracts a proton from the α-carbon of N-acetylglycine, which is activated by the adjacent carboxyl and acetyl groups, forming a resonance-stabilized enolate.

-

Nucleophilic Attack: The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of 5-nitrosalicylaldehyde.

-

Aldol-type Addition: This addition forms an aldol-type intermediate.

-

Dehydration: The intermediate undergoes dehydration to form an α,β-unsaturated system.

-

Intramolecular Cyclization (Lactonization): The phenolic hydroxyl group of the salicylaldehyde moiety attacks the carbonyl group of the acetylglycine portion, leading to the formation of the six-membered lactone ring characteristic of coumarins. This is followed by the elimination of a molecule of water.

Caption: Formation of 3-acetamido-6-nitro-2H-chromen-2-one.

Part 2: Hydrolysis of 3-acetamido-6-nitro-2H-chromen-2-one

The final step in the synthesis is the removal of the acetyl protecting group from the amino function at the 3-position. This is typically achieved through acid-catalyzed hydrolysis.

Reaction Mechanism

The hydrolysis of the amide linkage proceeds via the following steps:

-

Protonation of the Carbonyl Oxygen: The carbonyl oxygen of the acetamido group is protonated by the acid catalyst, making the carbonyl carbon more electrophilic.

-

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the protonated carbonyl carbon.

-

Proton Transfer: A proton is transferred from the attacking water molecule to the nitrogen atom of the amide.

-

Elimination of Acetic Acid: The C-N bond is cleaved, leading to the formation of the protonated 3-aminocoumarin and acetic acid.

-

Deprotonation: The protonated 3-aminocoumarin is deprotonated to yield the final product, 3-amino-6-nitro-2H-chromen-2-one.

Caption: Hydrolysis to yield 3-amino-6-nitro-2H-chromen-2-one.

Experimental Protocols

The following are generalized experimental protocols. Researchers should optimize these conditions based on their specific laboratory setup and desired scale.

Protocol 1: Synthesis of 3-acetamido-6-nitro-2H-chromen-2-one

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 5-nitrosalicylaldehyde (1.0 eq), N-acetylglycine (1.1 eq), and anhydrous sodium acetate (2.0 eq) in acetic anhydride (5-10 volumes).

-

Reaction: Heat the reaction mixture to 110-120 °C with stirring for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Workup and Purification: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water with vigorous stirring. The solid precipitate of 3-acetamido-6-nitro-2H-chromen-2-one is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Protocol 2: Synthesis of 3-amino-6-nitro-2H-chromen-2-one

-

Reaction Setup: In a round-bottom flask, dissolve the synthesized 3-acetamido-6-nitro-2H-chromen-2-one (1.0 eq) in ethanol.

-

Reaction: Add concentrated hydrochloric acid (sufficient to make the solution acidic) and heat the mixture to reflux for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Workup and Purification: Cool the reaction mixture and neutralize it carefully with a base (e.g., sodium bicarbonate solution). The precipitated product, 3-amino-6-nitro-2H-chromen-2-one, is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent may be necessary for further purification.

Data Presentation

| Compound | Starting Materials | Key Reagents | Typical Yield (%) |

| 3-acetamido-6-nitro-2H-chromen-2-one | 5-nitrosalicylaldehyde, N-acetylglycine | Acetic anhydride, NaOAc | 70-85 |

| 3-amino-6-nitro-2H-chromen-2-one | 3-acetamido-6-nitro-2H-chromen-2-one | HCl, Ethanol | 80-95 |

Note: Yields are approximate and can vary based on reaction scale and purification methods.

Conclusion

The synthesis of 3-amino-6-nitro-2H-chromen-2-one derivatives is a well-established process that relies on fundamental organic reactions. The Knoevenagel-type condensation provides an efficient means to construct the coumarin core, while a subsequent hydrolysis step allows for the deprotection of the key amino functionality. A thorough understanding of the underlying mechanisms is crucial for optimizing reaction conditions and achieving high yields of the desired products. The protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers engaged in the synthesis of these and related biologically active heterocyclic compounds.

References

-

Bogdal, D. (n.d.). Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. Molecules, 3(3), 85-91. Available from: [Link]

-

Master Organic Chemistry. (n.d.). Knoevenagel Condensation Reaction. Master Organic Chemistry. Available from: [Link]

-

Zacuto, M. J. (2019). Synthesis of Acrylamides via the Doebner-Knoevenagel Condensation. The Journal of Organic Chemistry, 84(10), 6465-6474. Available from: [Link]

-

Macha, M., & et al. (2018). Synthesis of 3-aminocoumarin-N-benzylpyridinium conjugates with nanomolar inhibitory activity against acetylcholinesterase. Beilstein Journal of Organic Chemistry, 14, 2588-2596. Available from: [Link]

-

Khan, K. M., & de Brito Morley, J. S. (1978). Synthesis of substituted fused pyrrolo[3,4-b]coumarins. Journal of Heterocyclic Chemistry, 15(1), 1399-1401. Available from: [Link]

Sources

mass spectrometry fragmentation pattern of 3-amino-6-nitro-2H-chromen-2-one

Mass Spectrometry Fragmentation Dynamics of 3-Amino-6-nitro-2H-chromen-2-one: A Comprehensive Mechanistic Guide

Executive Summary

The structural elucidation of substituted coumarins is a critical component of natural product screening and synthetic drug development. 3-Amino-6-nitro-2H-chromen-2-one (3-amino-6-nitrocoumarin) presents a unique analytical challenge due to the competing gas-phase thermodynamic behaviors of its three distinct functional domains: the lactone (pyrone) core, the C6-nitro group, and the C3-amino group. This whitepaper provides an in-depth, mechanistic breakdown of its mass spectrometry (MS) fragmentation patterns, supported by self-validating experimental protocols designed for high-resolution mass spectrometry (HRMS).

Structural Thermodynamics and Ionization Causality

To accurately predict and interpret the fragmentation of 3-amino-6-nitrocoumarin, one must understand the causality behind the cleavage of its specific functional groups under electron ionization (EI) or collision-induced dissociation (CID). The molecule (Exact Mass: 206.0326 Da) undergoes fragmentation driven by the stabilization of resulting radical cations through aromatic resonance.

-

The Coumarin Core (Lactone Ring): The 2-pyrone ring is highly susceptible to α -cleavage. The expulsion of carbon monoxide (CO, -28 Da) is the thermodynamic hallmark of coumarin derivatives, resulting in a stable benzofuran-like radical cation[1].

-

The C6-Nitro Group: Nitroaromatic compounds do not simply cleave at the C-N bond. Upon ionization, they undergo a well-documented isomerization to a nitrite ester (-O-N=O) prior to dissociation. This rearrangement facilitates the energetically favorable loss of nitric oxide (NO, -30 Da), leaving an oxygen atom attached to the aromatic ring to form a phenoxy-type radical cation[2]. Alternatively, direct homolytic cleavage yields the loss of a nitrogen dioxide radical (NO 2 , -46 Da)[3].

-

The C3-Amino Group: Aromatic amines typically require higher collision energies to fragment. Following the degradation of the pyrone and nitro groups, the residual aniline-like structure undergoes ring contraction to expel hydrogen cyanide (HCN, -27 Da)[4].

Quantitative Fragment Analysis

Unit-mass resolution is insufficient for this molecule because it cannot distinguish between isobaric neutral losses (e.g., CO at 27.9949 Da vs. N 2 at 28.0061 Da). High-resolution accurate mass measurements are required to validate the following theoretical fragmentation cascade[1].

| Precursor Ion (m/z) | Neutral Loss | Mass Loss (Da) | Fragment Ion (m/z) | Proposed Structural Assignment |

| 206.0326 [M] +∙ | - | - | 206.0326 | Intact molecular radical cation |

| 206.0326 [M] +∙ | NO | 29.9979 | 176.0347 | Phenoxy-type cation (via nitrite rearrangement) |

| 206.0326 [M] +∙ | CO | 27.9949 | 178.0377 | Benzofuran-like radical cation |

| 206.0326 [M] +∙ | NO 2 | 45.9929 | 160.0397 | Aryl cation (direct cleavage) |

| 176.0347 [M-NO] + | CO | 27.9949 | 148.0398 | Ring-contracted aminophenol derivative |

| 148.0398 [M-NO-CO] + | HCN | 27.0109 | 121.0289 | Stable aromatic cyclopentadienyl-type cation |

Visualizing the Fragmentation Cascade

The following logical relationship diagram maps the primary and secondary dissociation pathways of 3-amino-6-nitrocoumarin.

Mass spectrometry fragmentation pathway of 3-amino-6-nitrocoumarin.

Self-Validating Experimental Methodology

To ensure absolute trustworthiness in structural elucidation, the analytical protocol must be a closed, self-validating loop. The methodology below utilizes GC-EI-HRMS to capture the radical cation fragmentation, incorporating internal quality controls to prevent false-positive assignments.

Protocol Self-Validation Mechanisms

-

System Suitability Test (SST): Prior to sample injection, a standard of 4-nitroanisole is injected. The system is only deemed suitable if the characteristic [M-NO] + and [M-NO 2 ] + peaks are observed with a mass error of < 5 ppm[3].

-

Isotopic Orthogonality: The generated molecular formulas are verified by comparing the theoretical vs. observed 13 C/ 12 C isotope ratio (A+1 peak intensity).

Step-by-Step GC-EI-HRMS Workflow

-

Sample Preparation: Dissolve 1 mg of 3-amino-6-nitrocoumarin in 10 mL of high-purity dichloromethane (DCM) to yield a 100 µg/mL stock. Dilute to a working concentration of 10 µg/mL. Causality: DCM is chosen for its high volatility and excellent solvation of nitroaromatics without inducing solvolysis.

-

Chromatographic Separation: Inject 1 µL into a GC equipped with a 5% phenyl-arylene stationary phase column (e.g., DB-5MS, 30 m × 0.25 mm, 0.25 µm). Use a temperature gradient from 80°C to 280°C at 15°C/min.

-

Electron Ionization (EI): Operate the EI source at 70 eV with an emission current of 50 µA. Causality: 70 eV is the universally standardized energy for EI, ensuring that the internal energy imparted is sufficient to drive the nitro-nitrite rearrangement while allowing for spectral matching against NIST libraries[5].

-

High-Resolution Mass Analysis: Acquire data using a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer in positive ion mode, scanning from m/z 50 to 500. Maintain a resolving power of >10,000 FWHM.

-

Data Processing: Extract the exact masses for m/z 206, 178, 176, 160, 148, and 121. Apply a formula generation algorithm constrained to C 0−15 , H 0−15 , N 0−5 , O 0−5 .

Self-validating GC-EI-HRMS experimental workflow.

References

-

Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. Bentham Open. URL: [Link]

-

Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. National Institutes of Health (NIH). URL: [Link]

-

Mass spectrometric pathway monitoring of secondary metabolites: systematic analysis of culture extracts of Streptomyces species. National Institutes of Health (NIH). URL: [Link]

Sources

- 1. benthamopen.com [benthamopen.com]

- 2. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Mass spectrometric pathway monitoring of secondary metabolites: systematic analysis of culture extracts of Streptomyces species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Theoretical DFT Profiling of 3-Amino-6-nitro-2H-chromen-2-one: A Computational Guide for Drug Discovery

Executive Summary

Coumarin derivatives represent a privileged scaffold in medicinal chemistry, exhibiting diverse pharmacological properties ranging from antimicrobial to anticancer activities. 3-amino-6-nitro-2H-chromen-2-one (3-amino-6-nitrocoumarin) is a highly specialized derivative characterized by a strong intramolecular "push-pull" electron system. This whitepaper provides an in-depth, self-validating computational methodology using Density Functional Theory (DFT) to profile the structural, electronic, and spectroscopic properties of this molecule, accelerating its evaluation for downstream drug development and target docking.

Introduction & Pharmacological Relevance

The biological efficacy of coumarin derivatives is intrinsically linked to their electronic distribution. In 3-amino-6-nitro-2H-chromen-2-one, the electron-donating amino group (-NH₂) at the C3 position and the strongly electron-withdrawing nitro group (-NO₂) at the C6 position create a conjugated push-pull system across the benzopyran core.

This electronic asymmetry significantly lowers the Frontier Molecular Orbital (FMO) energy gap, enhancing molecular polarizability and reactivity. Understanding these parameters is critical; for instance, the nucleophilic and electrophilic sites dictate how the molecule will interact with biological targets such as Monoamine Oxidase (MAO) or Acetylcholinesterase (AChE) via hydrogen bonding and π

π stacking[1]. DFT provides a mathematically rigorous framework to quantify these interactions before physical synthesis or in vitro testing[2].Computational Methodology: A Self-Validating Protocol

To ensure scientific integrity and reproducibility, the following step-by-step protocol establishes a self-validating computational workflow.

Rationale for the Level of Theory

Calculations are performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with the 6-311G(d,p) basis set.

-

Causality of Functional: B3LYP incorporates a portion of exact Hartree-Fock exchange, which mitigates the self-interaction error of pure density functionals, yielding highly accurate geometries for organic chromophores[3].

-

Causality of Basis Set: The 6-311G triple-zeta split-valence basis set provides flexibility for electron distribution. The addition of polarization functions (d,p) is absolute critical here; it allows the orbitals to shift asymmetrically, accurately modeling the severe electron density distortion caused by the electronegative oxygen atoms in the nitro group.

Step-by-Step Execution Workflow

-

Initial Geometry Construction:

-

Construct the 3D model of 3-amino-6-nitro-2H-chromen-2-one using GaussView (or Avogadro).

-

Pre-optimize using a molecular mechanics force field (e.g., MMFF94) to resolve severe steric clashes.

-

-

Unconstrained Geometry Optimization:

-

Execute the DFT optimization in Gaussian 16 using the keyword: Opt freq B3LYP/6-311G(d,p).

-

Self-Validation Check: The optimization is only complete when the maximum force, RMS force, maximum displacement, and RMS displacement all converge below the standard threshold (e.g., max force < 0.000450 a.u.).

-

-

Frequency Calculation (The Minimum Verification):

-

The freq keyword computes the vibrational frequencies analytically.

-

Self-Validation Check: Analyze the output for imaginary frequencies. A true local minimum on the Potential Energy Surface (PES) must yield zero imaginary frequencies . If an imaginary frequency is present, the structure is a transition state and must be perturbed and re-optimized.

-

-

Solvent Modeling (Optional but Recommended):

-

For biological relevance, re-optimize the structure using the Conductor-like Polarizable Continuum Model (CPCM) with water as the solvent (SCRF=(CPCM, Solvent=Water)).

-

-

Electronic & Spectroscopic Extraction:

-

Generate the formatted checkpoint file (.fchk) to extract FMO energies, Molecular Electrostatic Potential (MEP) maps, and Time-Dependent DFT (TD-DFT) UV-Vis absorption spectra.

-

Step-by-step computational workflow for DFT validation of the coumarin derivative.

Structural & Electronic Profiling

Frontier Molecular Orbitals (FMO)

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are the primary determinants of chemical reactivity.

-

HOMO Localization: In 3-amino-6-nitro-2H-chromen-2-one, the HOMO is predominantly localized over the electron-donating C3-amino group and the adjacent pyran ring. This region acts as the electron donor during nucleophilic attacks.

-

LUMO Localization: The LUMO is heavily concentrated over the C6-nitro group and the benzene ring, identifying the primary site for electron acceptance (electrophilic attack)[4].

The narrow HOMO-LUMO energy gap ( ΔE ) is characteristic of push-pull nitro-coumarins, indicating high chemical softness and polarizability, which correlates strongly with high binding affinity in protein active sites[5].

Global Reactivity Descriptors

Using conceptual DFT, we can mathematically derive global reactivity descriptors from the FMO energies. According to Koopmans' theorem, Ionization Potential ( I≈−EHOMO ) and Electron Affinity ( A≈−ELUMO ) allow us to calculate chemical hardness ( η ), softness ( S ), and the electrophilicity index ( ω )[2].

Table 1: Representative DFT-Calculated Reactivity Descriptors (B3LYP/6-311G(d,p))

| Descriptor | Formula | Calculated Value (eV) | Pharmacological Implication |

| EHOMO | - | -5.85 | High electron-donating capacity. |

| ELUMO | - | -2.45 | High electron-accepting capacity. |

| Energy Gap ( ΔE ) | ELUMO−EHOMO | 3.40 | Narrow gap indicates high kinetic reactivity. |

| Ionization Potential ( I ) | −EHOMO | 5.85 | Energy required to remove an electron. |

| Electron Affinity ( A ) | −ELUMO | 2.45 | Energy released upon gaining an electron. |

| Electronegativity ( χ ) | (I+A)/2 | 4.15 | Tendency to attract electrons in a biological complex. |

| Chemical Hardness ( η ) | (I−A)/2 | 1.70 | Resistance to charge transfer (lower = more reactive). |

| Chemical Softness ( S ) | 1/(2η) | 0.29 eV⁻¹ | High softness favors covalent/polar interactions. |

| Electrophilicity Index ( ω ) | χ2/(2η) | 5.06 | Strong propensity to act as an electrophile. |

Note: Values are representative approximations for the 3-amino-6-nitrocoumarin push-pull system based on established literature benchmarks.

Molecular Electrostatic Potential (MEP)

The MEP surface is a 3D visual mapping of charge distribution, critical for predicting non-covalent interactions in molecular docking.

-

Red Regions (Negative Potential): Concentrated around the carbonyl oxygen (C=O) of the pyran ring and the oxygen atoms of the nitro group. These are prime hydrogen-bond acceptor sites.

-

Blue Regions (Positive Potential): Localized strictly over the hydrogen atoms of the C3-amino group. These act as potent hydrogen-bond donors.

Green Regions (Neutral/ π -System): The planar coumarin core provides a vast hydrophobic surface ideal for π

π stacking with aromatic amino acid residues (e.g., Tryptophan, Tyrosine) in target receptors.

Logical relationship between DFT-derived electronic descriptors and biological target interactions.

Conclusion & Drug Development Implications

Theoretical DFT profiling of 3-amino-6-nitro-2H-chromen-2-one reveals a highly reactive, polarizable molecule driven by its internal push-pull electronics. The narrow HOMO-LUMO gap and distinct MEP mapping confirm its viability as a robust pharmacophore.

For drug development professionals, these calculated parameters serve as direct inputs for high-throughput virtual screening (HTVS) and Quantitative Structure-Activity Relationship (QSAR) modeling. By understanding the precise coordinates of the electrophilic nitro group and the nucleophilic amino group, medicinal chemists can rationally design subsequent derivatives—such as sulfonamide or triazole hybrids—to optimize binding affinity against neurodegenerative targets like MAO-B[1] or specific cancer cell lines[3].

References

-

Theoretical study of the stability and reactivity of nitro-coumarins and amino-coumarins by DFT method Source: ResearchGate URL:[Link]

-

Synthesis, Molecular Electron Density Theory Study, Molecular Docking, and Pharmacological Evaluation of New Coumarin–Sulfonamide–Nitroindazolyl–Triazole Hybrids as Monoamine Oxidase Inhibitors Source: MDPI URL:[Link]

-

Synthesis, Characterization, Computational Studies, Molecular Docking, and In Vitro Anticancer Activity of Dihydropyrano[3,2-c]chromene and 2-Aminobenzochromene Derivatives Source: PMC (National Institutes of Health) URL:[Link]

-

DFT, ADMET and Molecular Docking Investigations for the Antimicrobial Activity of Pyrimidine Derivatives Source: Semantic Scholar URL:[Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Synthesis, multi-target evaluation and DFT analysis of 6-hydroxychromone derived hydrazones with carbonic anhydrase I–II/acetylcholinesterase inhibiti ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA10080A [pubs.rsc.org]

Electronic Properties of 6-Nitro Substituted Coumarins: Quantum Mechanics and Application in Fluorogenic Diagnostics

Executive Summary

The coumarin (2H-chromen-2-one) scaffold is a privileged structural motif in chemical biology and photophysics. While unsubstituted coumarins exhibit baseline fluorescence, targeted substitutions can drastically tune their optoelectronic behavior. This technical guide explores the profound electronic modifications induced by 6-nitro substitution. By analyzing the quantum mechanical underpinnings of its "dark state" and detailing field-proven experimental protocols, this whitepaper provides researchers with a comprehensive framework for utilizing 6-nitrocoumarins in advanced diagnostic assays, particularly as fluorogenic probes for hypoxia and nitroreductase (NTR) activity.

Quantum Mechanical Basis of 6-Nitrocoumarins

HOMO/LUMO Modulation and Electronic Structure

The photophysical properties of coumarin derivatives are dictated by the energy gap between their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The introduction of a nitro ( −NO2 ) group at the 6-position fundamentally rewires this electronic landscape.

The nitro group is a potent electron-withdrawing moiety, exerting strong inductive ( −I ) and resonance ( −M ) effects. According to theoretical investigations using Density Functional Theory (DFT), this substitution pulls electron density away from the conjugated π -system of the benzopyrone core [2]. Consequently, the LUMO energy is significantly stabilized (lowered), narrowing the HOMO-LUMO gap compared to the parent coumarin. However, the nature of the lowest-energy transition is altered, often shifting from a strongly allowed π→π∗ transition to one with charge-transfer characteristics that are highly sensitive to solvent polarity[3].

Photophysical Consequences: The "Dark State"

Despite the narrowed bandgap, 6-nitrocoumarin is virtually non-fluorescent. The presence of the nitro group facilitates rapid non-radiative decay pathways. Specifically, the strong spin-orbit coupling introduced by the −NO2 group promotes highly efficient Intersystem Crossing (ISC) from the singlet excited state ( S1 ) to a triplet state ( T1 ).

This rapid depletion of the singlet state quenches fluorescence, rendering 6-nitrocoumarin a "dark" molecule. In the context of probe design, this is a highly desirable property: it provides a near-zero background signal, which is the cornerstone of high-contrast fluorogenic sensing [1].

Mechanistic Exploitation: The "Turn-On" Fluorescent Switch

The dark state of 6-nitrocoumarin is heavily exploited in the design of bioreduction probes. Nitroreductases (NTRs) are a family of enzymes that catalyze the reduction of nitroaromatic compounds to their corresponding amines. Because NTRs are significantly upregulated in hypoxic environments—such as the core of solid tumors—they serve as critical biomarkers for cancer diagnostics.

When 6-nitrocoumarin is processed by NTR in the presence of an electron donor (NADH or NADPH), the electron-withdrawing −NO2 group is reduced to an electron-donating amino ( −NH2 ) group. This transformation completely reverses the electronic dipole of the molecule. The resulting 6-aminocoumarin features a strong "push-pull" electronic configuration (amino donor, lactone carbonyl acceptor), which dramatically increases the oscillator strength of the S0→S1 transition and suppresses ISC. The result is a massive "turn-on" fluorescence signal [4].

Enzymatic activation pathway of 6-nitrocoumarin by nitroreductase.

Quantitative Photophysical Data

To illustrate the stark contrast in electronic properties before and after enzymatic reduction, the key photophysical parameters are summarized below.

| Compound | Substitution Effect | Absorption Max ( λabs ) | Emission Max ( λem ) | Quantum Yield ( ΦF ) | Visual Phenotype |

| 6-Nitrocoumarin | Strong Electron-Withdrawing ( −I,−M ) | ~310 - 330 nm | N/A (Quenched) | < 0.01 | Dark / Non-fluorescent |

| 6-Aminocoumarin | Strong Electron-Donating ( +M ) | ~380 - 400 nm | ~460 - 480 nm | ~0.60 - 0.85 | Bright Blue Fluorescence |

Note: Spectral values are solvent-dependent. Data represents typical behavior in physiological buffers (e.g., PBS, pH 7.4).

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems.

Protocol 1: Computational Evaluation of Electronic Properties (DFT/TD-DFT)

Before synthesizing novel 6-nitrocoumarin derivatives, computational modeling is essential to predict their dark-state stability and post-reduction brightness.

-

Geometry Optimization: Utilize a quantum chemistry software package (e.g., Gaussian or ORCA). Optimize the ground state ( S0 ) geometry of the 6-nitrocoumarin derivative using the B3LYP functional.

-

Basis Set Selection: Apply the 6-311+G(d,p) basis set. Causality: The inclusion of diffuse functions (+) is critical here, as the highly electronegative oxygen atoms of the nitro group possess extended electron clouds that standard basis sets fail to model accurately.

-

Excited State Calculation: Perform Time-Dependent DFT (TD-DFT) on the optimized geometry to calculate the vertical excitation energies and oscillator strengths.

-

Validation: Compare the calculated absorption maximum with the experimental UV-Vis spectrum of the synthesized compound. A deviation of less than 20 nm confirms the computational model's trustworthiness, allowing you to confidently map the HOMO/LUMO distributions.

Protocol 2: In Vitro Nitroreductase (NTR) Activity Assay

This protocol outlines the use of 6-nitrocoumarin as a fluorogenic probe to quantify NTR activity in biological samples [1].

-

Reagent Preparation:

-

Dissolve 6-nitrocoumarin in anhydrous DMSO to create a 10 mM stock.

-

Prepare a 10 mM stock of NADH in sterile water. Causality: NADH acts as the obligate hydride donor; without it, the NTR enzyme cannot reduce the nitro group, ensuring the reaction is strictly cofactor-dependent.

-

-

Buffer Formulation: Use Phosphate-Buffered Saline (PBS) adjusted to pH 7.4 to mimic physiological conditions, maintaining enzyme conformational stability.

-

Reaction Assembly: In a 96-well black microplate (to prevent optical cross-talk), combine 90 µL of PBS, 1 µL of the 6-nitrocoumarin stock (final concentration 100 µM), and 1 µL of the NADH stock (final concentration 100 µM).

-

Enzyme Addition & Self-Validation: Add 8 µL of the target NTR enzyme or cell lysate to the test wells. Crucial: To parallel control wells, add 8 µL of pure PBS instead of the enzyme. This self-validating control establishes the baseline auto-hydrolysis rate, ensuring any detected signal is exclusively enzyme-mediated.

-

Incubation: Incubate the microplate at 37°C for 30 minutes, protected from light.

-

Signal Quantification: Measure the fluorescence using a microplate spectrofluorometer (Excitation: 380 nm, Emission: 460 nm).

Standardized experimental workflow for nitroreductase activity assays.

Conclusion

The 6-nitro substitution on the coumarin scaffold is a masterclass in applied quantum mechanics. By intentionally collapsing the molecule's fluorescence through strong electron withdrawal and intersystem crossing, researchers have engineered a highly stable "dark state." When coupled with the specific enzymatic activity of nitroreductases, this dark state is shattered, yielding a high-contrast, self-validating fluorescent signal. Understanding these underlying electronic properties allows drug development professionals to confidently deploy 6-nitrocoumarins in high-throughput screening and complex diagnostic imaging.

References

-

Theoretical investigation of the substituent effects on the electronic and optical properties of 6-substituted coumarin derivatives Source: ResearchGate URL:[Link]

-

Substitution Effects on the Optoelectronic Properties of Coumarin Derivatives Source: MDPI (Applied Sciences) URL:[Link]

-

Polarized, V-Shaped, and Conjoined Biscoumarins: From Lack of Dipole Moment Alignment to High Brightness Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]

Photophysical Profiling and Solvatochromic Dynamics of 3-Amino-6-nitro-2H-chromen-2-one: A Technical Guide

Prepared by: Senior Application Scientist Target Audience: Researchers, Photochemists, and Drug Development Professionals

Executive Summary and Mechanistic Grounding

The rational design of fluorescent probes and organic optoelectronic materials relies heavily on understanding the behavior of "push-pull" chromophores in varying microenvironments. 3-Amino-6-nitro-2H-chromen-2-one (CAS: 79892-85-6), commonly referred to as 3-amino-6-nitrocoumarin, represents a quintessential donor-acceptor ( π -conjugated) architecture.

In this molecule, the coumarin core (2H-chromen-2-one) acts as the conjugated bridge. The 3-amino group serves as a strong electron-donating group (EDG), while the 6-nitro group acts as a powerful electron-withdrawing group (EWG). Upon photoexcitation, this structural arrangement facilitates a massive redistribution of electron density from the pyrone ring toward the nitro-substituted benzene ring, generating an Intramolecular Charge Transfer (ICT) state. Because the dipole moment of the excited state ( μE ) is significantly larger than that of the ground state ( μG ), the molecule exhibits pronounced positive solvatochromism —a distinct bathochromic (red) shift in its emission spectrum as solvent polarity increases[1].

Understanding these optical properties is critical for professionals utilizing coumarin derivatives as microenvironmental sensors, polarity probes in lipid bilayers, or as tunable dopants in organic light-emitting diodes (OLEDs)[2].

The Photophysics of the Push-Pull System

ICT and TICT State Dynamics

The optical behavior of 3-amino-6-nitro-2H-chromen-2-one is governed by the competition between radiative decay from the ICT state and non-radiative decay pathways.

-

Franck-Condon Excitation: Absorption of a photon promotes the molecule to the Franck-Condon (FC) excited state. At this instant, the solvent cage has not yet reoriented to accommodate the newly formed, highly polar excited state.

-

Solvent Relaxation: In polar solvents, the solvent dipoles rapidly reorient (within picoseconds) to stabilize the excited state, lowering its energy. This stabilization is the root cause of the large Stokes shifts observed in polar media[3].

-

Twisted Intramolecular Charge Transfer (TICT): In highly polar environments, the stabilization of charge separation can drive a conformational change—specifically, the rotation of the amino or nitro group out of the coplanar π -system. This orthogonal geometry (the TICT state) is typically non-emissive and serves as a rapid non-radiative decay channel, leading to a sharp drop in fluorescence quantum yield ( Φf )[4].

Caption: Jablonski diagram illustrating ICT and TICT pathways in push-pull coumarins.

Solvatochromic Behavior: Quantitative Analysis

To evaluate the solvatochromism of 3-amino-6-nitro-2H-chromen-2-one, we analyze its absorption maxima ( λabs ), emission maxima ( λem ), Stokes shifts ( Δν ), and quantum yields ( Φf ) across a dielectric continuum of solvents.

Optical Properties in Varying Solvents

The table below synthesizes the typical photophysical parameters for this specific push-pull architecture. Notice the causality: as the dielectric constant ( ϵ ) and orientation polarizability ( Δf ) of the solvent increase, the emission maximum shifts dramatically to the red, and the quantum yield decreases due to the onset of TICT and hydrogen-bonding quenching[5].

Table 1: Photophysical Parameters of 3-Amino-6-nitro-2H-chromen-2-one

| Solvent | Polarity Index ( ET(30) ) | λabs (nm) | λem (nm) | Stokes Shift (cm −1 ) | Quantum Yield ( Φf ) | Dominant State |

| Toluene | 33.9 | 382 | 455 | 4,199 | 0.62 | Localized π→π∗ / ICT |

| Chloroform | 39.1 | 391 | 485 | 4,956 | 0.51 | ICT |

| Tetrahydrofuran (THF) | 37.4 | 396 | 508 | 5,564 | 0.43 | ICT |

| Acetonitrile | 45.6 | 402 | 535 | 6,184 | 0.18 | ICT / TICT onset |

| Methanol | 55.4 | 412 | 558 | 6,350 | 0.04 | TICT + H-Bond Quenching |

| Water | 63.1 | 420 | 580 | 6,568 | < 0.01 | Complete Quenching |

Lippert-Mataga and Kamlet-Taft Analyses

The general solvent effect (dipole-dipole interaction) is modeled using the Lippert-Mataga equation , which plots the Stokes shift ( Δν ) against the solvent polarizability parameter ( Δf ). A linear correlation indicates that general polarity dictates the energy gap.

However, in protic solvents (Methanol, Water), 3-amino-6-nitro-2H-chromen-2-one deviates from linearity. This is explained by the Kamlet-Taft multiparameter scale , which accounts for specific hydrogen bonding. The 3-amino group acts as an H-bond donor ( α ), while the 6-nitro and lactone carbonyl groups act as H-bond acceptors ( β ). Theoretical TD-DFT studies on aminocoumarins confirm that intermolecular hydrogen bonding with water explicitly alters the dihedral angles of the amino group, facilitating non-radiative decay pathways and quenching fluorescence[5][6].

Experimental Workflows & Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocol must be used to characterize the optical properties of solvatochromic coumarins.

Phase 1: Sample and Solvent Preparation

Causality Check: Trace impurities in solvents (especially water in hygroscopic solvents like THF) will skew the local dielectric constant, invalidating the Lippert-Mataga plot.

-

Solvent Purity: Use strictly Spectroscopic Grade or HPLC-grade solvents. Dry hygroscopic solvents over activated 3Å molecular sieves for 24 hours prior to use.

-

Stock Solution: Prepare a 1.0×10−3 M stock solution of 3-amino-6-nitro-2H-chromen-2-one in spectroscopic grade DMSO.

-

Working Solutions: Dilute the stock solution into the target solvents (Toluene, Chloroform, THF, Acetonitrile, Methanol) to a final concentration of 1.0×10−5 M. Note: The final DMSO concentration must be ≤1%(v/v) to prevent micro-solvation artifacts.

Phase 2: Steady-State Optical Measurements

-

UV-Vis Absorption:

-

Blank the dual-beam spectrophotometer with the pure respective solvent.

-

Scan from 300 nm to 600 nm using a 10 mm pathlength quartz cuvette.

-

Ensure the optical density (OD) at the absorption maximum ( λmax ) is between 0.05 and 0.1 to avoid inner-filter effects during fluorescence measurements.

-

-

Fluorescence Emission:

-

Transfer the cuvette to a spectrofluorometer.

-

Set the excitation wavelength to the λmax determined in the UV-Vis step.

-

Set excitation and emission slit widths to 2.5 nm or 5.0 nm (keep consistent across all solvents).

-

Record the emission spectrum from (λmax+15 nm) to 700 nm.

-

Phase 3: Quantum Yield ( Φf ) Determination

Causality Check: Absolute quantum yield requires an integrating sphere. For standard laboratory setups, a relative method using a reference standard is highly accurate provided the refractive indices ( η ) of the solvents are accounted for.

-

Select a reference standard with a similar absorption/emission profile (e.g., Coumarin 153 in Ethanol, ΦR=0.53 ).

-

Measure the integrated fluorescence intensity (Area, I ) and the absorbance at the excitation wavelength ( A ) for both the sample ( S ) and the reference ( R ).

-

Calculate using the equation:

ΦS=ΦR×(IRIS)×(ASAR)×(ηR2ηS2)

Caption: Step-by-step workflow for the solvatochromic characterization of fluorophores.

Conclusion

The 3-amino-6-nitro-2H-chromen-2-one molecule is a highly sensitive probe for microenvironmental polarity. Its robust push-pull system drives a massive change in dipole moment upon excitation, resulting in textbook positive solvatochromism[1]. However, researchers must account for non-radiative decay pathways—specifically TICT state formation and specific hydrogen-bonding interactions—when deploying this molecule in highly polar or protic environments like aqueous biological buffers[3][5]. Proper experimental design, utilizing rigorous solvent control and multiparameter solvent scales, is essential for extracting reliable photophysical data.

References

-

Sarrato, J., Raimundo, B., Domingues, L., & Branco, P. S. (2024). Synthesis of inverse push-pull coumarin dyes and their application as solvatochromic probes and labelling agents for bacterial cell membranes. Dyes and Pigments. 1

-

Giovannini, T., et al. (2025). The UV-Visible Absorption Spectra of Coumarin and Nile Red in Aqueous Solution: A Polarizable QM/MM Study. MDPI. 3

-

Research Journal of Chemical Sciences. (2015). Intermolecular Hydrogen Bonding effect on Excited state properties of 3- and 4-Aminocoumarins: A theoretical study. ISCA.5

-

Al-Amiery, A. A., et al. (2011). Antimicrobial and Antioxidant Activities of New Metal Complexes Derived from 3-Aminocoumarin. MDPI Molecules. 2

Sources

- 1. Synthesis of inverse push-pull coumarin dyes and their application as solvatochromic probes and labelling agents for bacterial cell membranes [run.unl.pt]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Research Journal of Chemical Sciences : Intermolecular Hydrogen Bonding effect on Excited state properties of 3- and 4-Aminocoumarins: A theoretical study - ISCA [isca.in]

- 6. isca.me [isca.me]

step-by-step synthesis protocol for 3-amino-6-nitro-2H-chromen-2-one

Defining the Goal

I've zeroed in on the core request: a detailed, step-by-step synthesis protocol for 3-amino-6-nitro-2H-chromen-2-one. I'm focusing on crafting Application Notes and Protocols tailored for researchers.

Refining the Specification

I'm now zeroing in on the critical features: autonomy in the structure of the output, scientific integrity (E-E-A-T) including in-text citations and a full Reference List. I'm also ensuring visualization and formatting, including tables, detailed steps, and Graphviz/DOT diagrams with specific color palettes. I have confirmed that the compound is a coumarin derivative, used in medicinal chemistry, and does not violate policy.

Defining the Goal

I've zeroed in on the core request – it's a protocol for synthesizing 3-amino-6-nitrocoumarin. I've pinpointed that the deliverable needs to be detailed application notes and protocols aimed at researchers and drug development pros. This focus should guide my thought process and provide crucial parameters for the synthesis guidelines.

Analyzing the Approach

I've broken down the requirements into core components: autonomy in the structure, scientific integrity with cited sources and logical flow, and effective visualization through tables and diagrams. The workflow diagrams will be crucial, with the given constraints on width, color, and captions. I'm also now running a safety policy check on the synthesis itself, given that it's a specific chemical.

Assessing Safety Protocols

I'm now carefully navigating the safety constraints. My assessment confirms that synthesizing 3-amino-6-nitrocoumarin, in itself, doesn't violate safety guidelines. It's a standard compound used in academic synthesis. I've double-checked the wording on harmful chemicals to make absolutely sure. The focus will be presenting standard research-grade protocols.

Initiating the Analysis

I'm currently breaking down the request: I am identifying its core topic - a synthesis protocol for 3-amino-6-nitro-2H-chromen-2-one. This will involve breaking down the request's components to clarify its details to determine any specifications or implicit needs.

Defining the User's Needs

I'm now focusing on clarifying the target audience, which includes researchers and drug development professionals. Part 1 necessitates autonomy in structuring the technical guide. Part 2 needs to focus on in-depth details of the E-E-A-T and safety. Part 3 will address quantitative data tables, detailed methodologies, and Graphviz diagrams for workflows, with specific width and color constraints.

Assessing Safety Protocols

I've just finished a safety assessment. I've confirmed that synthesizing 3-amino-6-nitrocoumarin doesn't violate any restrictions. It's not a harmful agent, nor does it require clandestine lab equipment, or any weaponization-related activities. The request is safe and appropriate to fulfill.

Outlining the Synthesis Route

I've just finalized the key synthetic route. The focus is now on adapting the classical 3-aminocoumarin synthesis for the 6-nitro derivative. I've broken it down into two key reactions: the condensation of 5-nitrosalicylaldehyde with N-acetylglycine, followed by hydrolysis. Specifically, I'm structuring a protocol that uses 5-nitrosalicylaldehyde, N-acetylglycine, sodium acetate, and acetic anhydride to form 3-acetylamino-6-nitrocoumarin, then acid hydrolysis with HCl/EtOH yields the target product.

Drafting the Introduction

I'm now drafting the introduction, aiming for conciseness. I'll briefly introduce the target molecule, highlighting its significance as a useful building block, and then referencing its application in heterocyclic synthesis, specifically citing the Povarov reaction to synthesize tetrahydropyrido[2,3-c]coumarins. I am currently working on the structure.

Constructing the Protocol

I'm now structuring the experimental protocol with detailed, step-by-step instructions. I'm focusing on the materials needed: 5-Nitrosalicylaldehyde, N-acetylglycine, sodium acetate, acetic anhydride, HCl, and ethanol. I'm outlining the synthesis of 3-Acetamido-6-nitro-2H-chromen-2-one via reflux, then hydrolysis to the desired product with careful neutralization and recrystallization. I will now create a DOT diagram of the workflow, and am implementing width and color constraints.

Compiling the Data

I'm now compiling quantitative data for a detailed table. I'll include expected yields, reaction times, and physical properties like melting points and appearance. I also have to include a standard safety and handling section, and am drafting the references: a Povarov reaction paper, a Thieme Synthesis article, and a Japanese patent for the synthesis of the target compound.

Visualizing the Workflow

I've just finalized the Graphviz DOT diagram for the synthesis workflow. It's now complete with nodes for each step: starting materials, the condensation, the intermediate, hydrolysis, neutralization/precipitation, and the final product. I've used different colors for the nodes to clearly distinguish each step. It is set to the specified size and max width. I have also added labels for reaction conditions, reagents, and products.

Refining the Output

I'm now integrating E-E-A-T principles. I'm focusing on explanations, especially the roles of reagents like acetic anhydride, and justifying isolation steps. I'm ensuring a professional tone, suitable for a Senior Application Scientist, and I'm adding in-text citations.

Finalizing the Structure

I am now focusing on the final polish. I've double-checked all chemical names for precision and ensured correct URL formatting in the reference list. I'm also weaving in the application of 3-amino-6-nitrocoumarin in Povarov reactions to strengthen the application context, as evidenced by my research.

use of 3-amino-6-nitro-2H-chromen-2-one in fluorescent probe design

Application Note: Design and Implementation of 3-Amino-6-Nitro-2H-Chromen-2-One in Targeted Fluorogenic Probes

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Guide & Standardized Protocols

Introduction & Photophysical Rationale

The development of smart, stimuli-responsive fluorogenic probes is a cornerstone of modern molecular imaging and diagnostic drug development. Among the most versatile building blocks for these applications is 3-amino-6-nitro-2H-chromen-2-one (CAS: 79892-85-6). This specific coumarin derivative offers a highly strategic, dual-functional scaffold for probe design:

-

The 6-Nitro Group (The Sensor): The strongly electron-withdrawing nitro group at the 6-position quenches the intrinsic fluorescence of the coumarin core via disruption of Intramolecular Charge Transfer (ICT) and Photoinduced Electron Transfer (PET)[1][2]. However, in the presence of specific biological reductants—most notably Nitroreductase (NTR) —the nitro group is enzymatically reduced to an electron-donating amino group. This restores a strong "push-pull" electronic system across the coumarin conjugated backbone, resulting in a massive fluorescence "turn-on" signal[3][4].

-

The 3-Amino Group (The Anchor): The amino group at the 3-position serves as a critical bioconjugation handle. It allows researchers to covalently attach targeting ligands (e.g., cancer-targeting peptides, antibodies, or small-molecule pharmacophores) without interfering with the photophysical sensing mechanism at the 6-position[5].

Mechanism of Action: Hypoxia and Nitroreductase Activation

Nitroreductases are a family of NAD(P)H-dependent flavoenzymes overexpressed in various bacterial infections and the hypoxic microenvironments of solid tumors[1][4].

Expert Insight on Causality: The selectivity of 6-nitrocoumarin probes for hypoxic tumors relies on a phenomenon known as "futile cycling." In normoxic (oxygen-rich) tissues, the initial one-electron reduction of the nitro group produces a nitro radical anion. Oxygen rapidly oxidizes this radical back to the original nitro state, preventing fluorescence. In hypoxic (oxygen-deprived) environments, this competition is absent, allowing the sequential reduction to the highly fluorescent 6-aminocoumarin derivative to proceed to completion[4].

Caption: Enzymatic activation pathway of 6-nitrocoumarin probes via nitroreductase-mediated reduction.

Quantitative Data: Photophysical & Kinetic Properties

To ensure reliable assay development, the baseline photophysical and enzymatic kinetic parameters of the 6-nitrocoumarin scaffold must be established. The table below summarizes the expected shifts upon NTR-mediated reduction[2][6].

| Parameter | Pre-Reduction (6-Nitro State) | Post-Reduction (6-Amino State) |

| Excitation Maximum ( λex ) | ~330 nm | ~380 - 400 nm |

| Emission Maximum ( λem ) | Non-fluorescent / Weak (~420 nm) | ~460 - 480 nm (Bright Blue/Cyan) |

| Quantum Yield ( Φ ) | < 0.01 | 0.45 - 0.75 (Solvent dependent) |

| Stokes Shift | N/A | ~80 - 100 nm |

| Enzyme Kinetics ( Km ) | ~15 - 25 μ M (NTR dependent) | N/A |

| Limit of Detection (LOD) | N/A | ~3.0 - 5.0 ng/mL (NTR) |

Experimental Protocols

Protocol 1: Bioconjugation of Targeting Ligands to the 3-Amino Group

Expertise & Experience Note: The 3-amino group of coumarin is conjugated to the electron-withdrawing lactone ring, making it a remarkably weak nucleophile (similar to an enamine/aniline). Standard aqueous EDC/NHS coupling will yield poor results. To overcome this, anhydrous conditions utilizing HATU and a strong organic base, or prior conversion of the ligand to an acid chloride, are strictly required.

Step-by-Step Methodology:

-

Preparation: Dissolve 1.0 eq of the carboxylic acid-bearing targeting ligand (e.g., Biotin-COOH) in anhydrous DMF under an inert argon atmosphere.

-

Activation: Add 1.2 eq of HATU and 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir at room temperature for 15 minutes to form the active ester.

-

Conjugation: Add 0.9 eq of 3-amino-6-nitro-2H-chromen-2-one to the activated mixture.

-

Incubation: Heat the reaction gently to 45°C and stir for 12–18 hours. Monitor conversion via LC-MS.

-

Purification: Quench with water, extract with ethyl acetate, and purify the resulting 3-amido-6-nitrocoumarin probe via silica gel chromatography or preparative HPLC.

Protocol 2: In Vitro Nitroreductase (NTR) Activity Assay

This protocol establishes a self-validating system to confirm probe responsiveness before live-cell application[1][2].

Step-by-Step Methodology:

-

Reagent Setup:

-

Prepare a 10 mM stock of the synthesized probe in biological-grade DMSO.

-

Prepare a 10 mM stock of NADH (cofactor) in PBS (pH 7.4). Crucial: NADH must be prepared fresh daily as it rapidly degrades in aqueous solutions.

-

-

Assay Mixture: In a 96-well black microplate, add 190 μ L of PBS (pH 7.4) containing 500 μ M NADH.

-

Probe Addition: Add 2 μ L of the probe stock (final concentration: 10 μ M).

-

Enzyme Initiation: Add varying concentrations of purified E. coli Nitroreductase (e.g., 0 to 500 ng/mL) to the respective wells. For the negative control well, add an equal volume of blank PBS.

-

Kinetic Readout: Immediately place the plate in a fluorescence microplate reader. Record fluorescence at λex = 380 nm / λem = 460 nm at 37°C for 30–60 minutes, taking readings every 2 minutes.

-

Validation: The negative control must show flat baseline fluorescence, confirming the probe is stable against spontaneous hydrolysis or auto-reduction.

Protocol 3: Live-Cell Imaging Under Hypoxia

To validate the probe in a biological context, cells must be cultured under strict oxygen-deprived conditions to induce endogenous NTR expression[4].

Step-by-Step Methodology:

-

Cell Seeding: Seed tumor cells (e.g., HeLa or A549) in 35 mm glass-bottom confocal dishes and incubate overnight at 37°C in a standard normoxic incubator (20% O2 , 5% CO2 ).

-

Hypoxia Induction: Transfer the experimental dishes to a hypoxic incubator (1% O2 , 5% CO2 , 94% N2 ) for 6–12 hours to upregulate NTR. Keep control dishes in the normoxic incubator.

-

Probe Loading: Wash cells twice with PBS. Add serum-free media containing 5–10 μ M of the probe. Incubate for 45 minutes.

-

Imaging: Wash cells thrice with PBS to remove extracellular background. Image using a confocal laser scanning microscope (Excitation: 405 nm laser; Emission filter: 450–500 nm). Hypoxic cells will exhibit bright blue/cyan fluorescence, whereas normoxic cells will remain dark.

Experimental Workflow Visualization

Caption: Standardized workflow for in vitro and live-cell nitroreductase activity assays.

References

-

Stopiglia, C. D. O., et al. "Application of 6-nitrocoumarin as a substrate for the fluorescent detection of nitroreductase activity in Sporothrix schenckii." PubMed Central (PMC) (2013). Available at: [Link]

-

Peng, T., et al. "Understanding the Selectivity of a Multichannel Fluorescent Probe for Peroxynitrite Over Hypochlorite." Bioconjugate Chemistry, ACS Publications (2015). Available at: [Link]

Sources

Application Note: Catalytic Reduction of 3-Amino-6-nitro-2H-chromen-2-one to 3,6-Diamino-2H-chromen-2-one

Audience: Researchers, scientists, and drug development professionals.

Overview

The synthesis of 3,6-diamino-2H-chromen-2-one from its 6-nitro precursor is a critical transformation in the development of fluorescent probes, bioconjugation linkers, and novel heterocyclic therapeutics. This application note provides a comprehensive, self-validating methodology for the chemoselective catalytic reduction of the nitro group while preserving the sensitive coumarin lactone system.

Mechanistic Insights: The Chemoselectivity Challenge

Coumarins possess a conjugated C3-C4 double bond that is typically susceptible to catalytic hydrogenation[1]. However, the starting material, 3-amino-6-nitro-2H-chromen-2-one, presents a unique electronic environment. The lone pair of the 3-amino group delocalizes into the lactone carbonyl, conferring enamine-like (vinylogous amide) character to the C3-C4 bond. This electron-rich state kinetically protects the alkene from interacting with the electron-rich palladium hydride species on the catalyst surface.

Conversely, the strongly electron-withdrawing 6-nitro group acts as a highly electrophilic center, readily adsorbing onto the palladium surface. The reduction proceeds via a well-established cascade: the nitroarene is rapidly reduced to a nitrosoarene, then to an N-arylhydroxylamine, and finally undergoes a rate-limiting proton-coupled electron transfer to yield the primary arylamine[2].

Figure 1: Experimental workflow for the catalytic reduction of 3-amino-6-nitrocoumarin.

Figure 2: Stepwise mechanistic pathway of catalytic nitro reduction on a palladium surface.

Self-Validating Experimental Design

To ensure absolute trustworthiness and reproducibility, the protocols below are designed as self-validating systems:

-

Visual Cues: The starting 3-amino-6-nitrocoumarin is intensely yellow/orange. As the reduction progresses, the solution transitions to a pale yellow or colorless state. A rapid darkening of the solution post-reaction indicates unwanted air oxidation of the electron-rich diamine product.

-

Chromatographic Monitoring (TLC): The nitro precursor has a high retention factor ( Rf ) and absorbs strongly under 254 nm UV. The resulting 3,6-diaminocoumarin is highly polar (low Rf ) and exhibits a characteristic bright blue/green fluorescence under 365 nm UV illumination.

-

Solvent Causality: Polar protic solvents (ethanol or methanol) are mandated. They stabilize the highly polar N-arylhydroxylamine intermediate and provide the necessary proton shuttling to facilitate the final reduction step[3].

Experimental Protocols

Protocol A: Direct Catalytic Hydrogenation (H₂ Gas)

Ideal for scale-up and high atom economy.

-